

Diethyl (4-aminophenyl)phosphonate CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Diethyl (4-aminophenyl)phosphonate
Cat. No.:	B1595203

[Get Quote](#)

An In-Depth Technical Guide to **Diethyl (4-aminophenyl)phosphonate** for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (4-aminophenyl)phosphonate is an organophosphorus compound of significant interest in synthetic organic and medicinal chemistry. Characterized by a diethyl phosphonate group attached to an aniline ring, this molecule serves as a versatile building block for the synthesis of more complex structures. Its utility stems from the presence of two key functional groups: a reactive primary amine on the aromatic ring and the phosphonate ester moiety. The phosphonate group is a well-established bioisostere for phosphate and carboxylate groups, a property that medicinal chemists leverage to design novel therapeutics with improved stability and pharmacokinetic profiles.^{[1][2]} This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

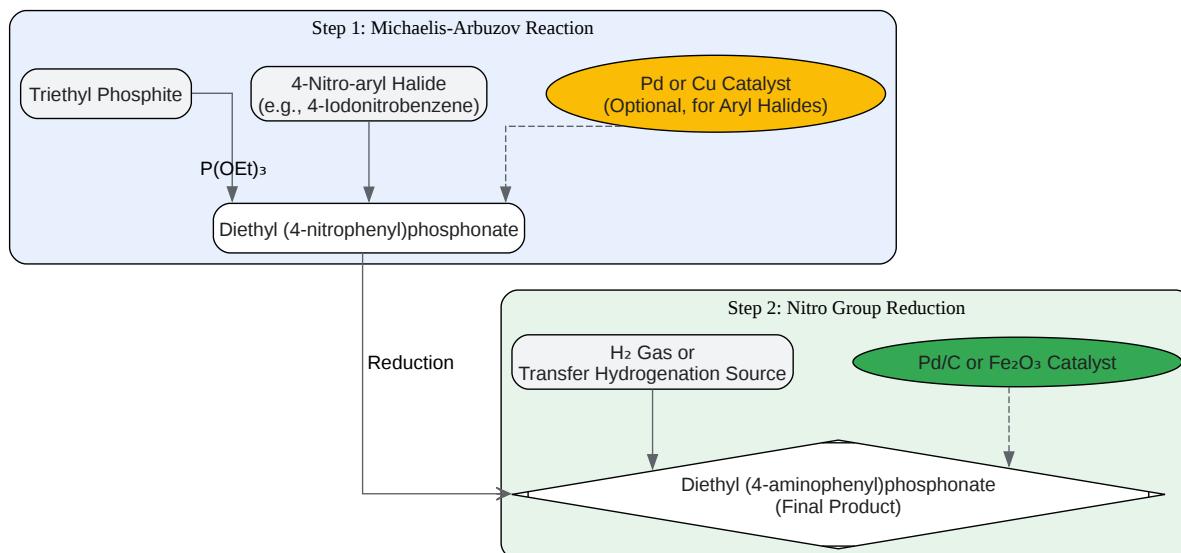
Core Identifiers and Chemical Properties

Accurate identification is paramount for regulatory compliance, procurement, and scientific documentation. The essential identifiers for **Diethyl (4-aminophenyl)phosphonate** are summarized below.

Table 1: Key Identifiers for **Diethyl (4-aminophenyl)phosphonate**

Identifier	Value	Source(s)
CAS Number	42822-57-1	[3][4]
Molecular Formula	C ₁₀ H ₁₆ NO ₃ P	[3][5]
IUPAC Name	4-diethoxyphosphorylaniline	[5]
Molecular Weight	229.21 g/mol	[4][5]
InChI Key	OIGQTUBEBrLSOX- UHFFFAOYSA-N	[3][5]
Canonical SMILES	CCOP(=O) (C1=CC=C(C=C1)N)OCC	[3][5]
MDL Number	MFCD00272195	[4]

Table 2: Physicochemical Properties


Property	Value	Source(s)
Physical State	Solid	[6]
Calculated XLogP3	1.1	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	5	[5]

Synthesis Pathway and Experimental Protocol

The synthesis of **Diethyl (4-aminophenyl)phosphonate** is not typically a one-step process. A common and logical synthetic strategy involves a two-step sequence: first, the formation of a carbon-phosphorus bond to create a nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine.

- Step 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate via Michaelis-Arbuzov Reaction. The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for creating C-P bonds.[7][8] In this context, it involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an activated aryl halide (e.g., 4-nitro-1-iodobenzene or 4-nitro-1-bromobenzene). The reaction can be promoted thermally or with a metal catalyst, such as palladium or copper.[9]
- Step 2: Reduction of the Nitro Group. The nitro group of the resulting Diethyl (4-nitrophenyl)phosphonate[10] is then reduced to the amine. Catalytic hydrogenation is a highly effective and clean method for this transformation. Various catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide (PtO₂), or more modern earth-abundant metal catalysts like iron oxide.[6][11] This step must be selective to avoid reduction of the aromatic ring or cleavage of the phosphonate ester bonds.

Below is a representative workflow and a generalized experimental protocol based on these established chemical transformations.

[Click to download full resolution via product page](#)

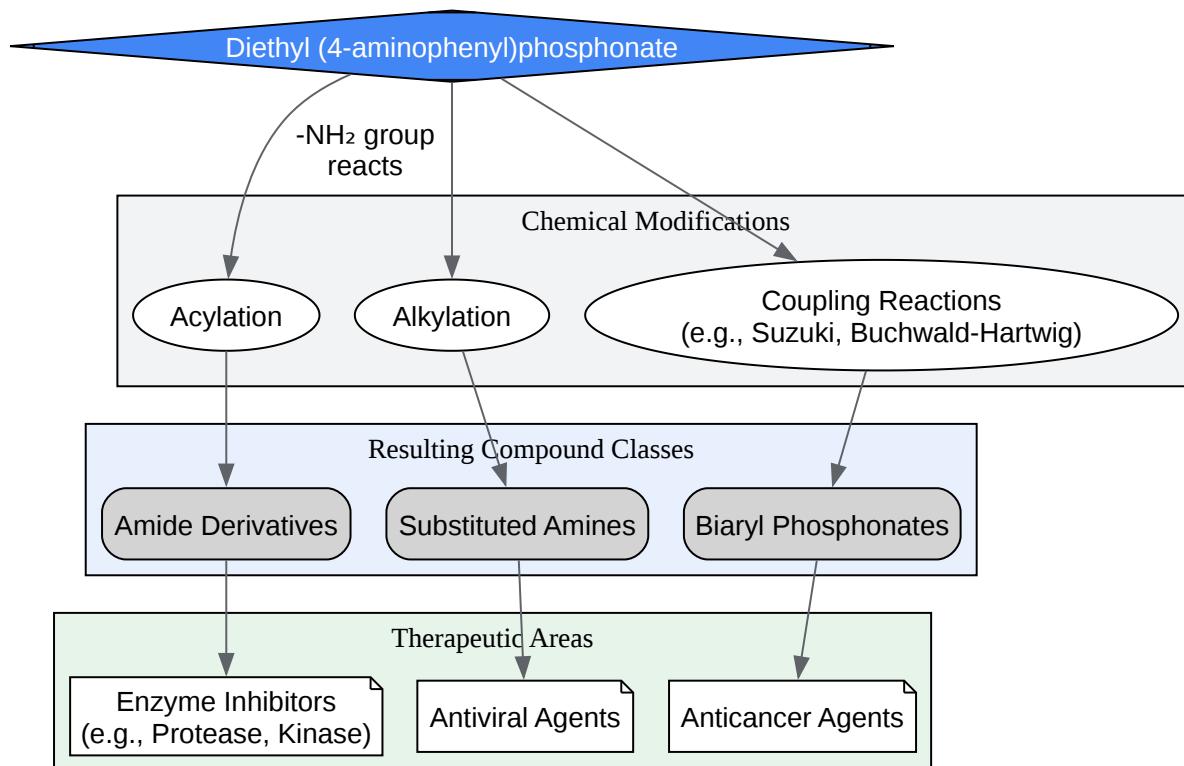
Caption: General two-step synthesis workflow for **Diethyl (4-aminophenyl)phosphonate**.

Generalized Laboratory Protocol

Disclaimer: This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments. All work should be performed in a well-ventilated fume hood by trained personnel.

Part A: Synthesis of Diethyl (4-nitrophenyl)phosphonate

- Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-halonitrobenzene (1.0 eq), a suitable catalyst such as Palladium(II) acetate (0.02 eq), and a ligand like Xantphos (0.04 eq).
- Reagent Addition: Purge the flask with nitrogen. Add triethyl phosphite (1.5 eq) and a high-boiling point solvent like toluene.
- Reaction Conditions: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup and Purification: After cooling to room temperature, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield Diethyl (4-nitrophenyl)phosphonate.[10]


Part B: Reduction to **Diethyl (4-aminophenyl)phosphonate**

- Reaction Setup: In a hydrogenation vessel, dissolve the Diethyl (4-nitrophenyl)phosphonate (1.0 eq) from Part A in a suitable solvent such as ethanol or ethyl acetate.
- Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% by weight) to the solution.
- Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-100 psi. Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling.
- Monitoring and Completion: Monitor the reaction by TLC until the starting material is fully consumed. The uptake of hydrogen will also cease.
- Workup and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
- Final Product: Concentrate the filtrate under reduced pressure to yield **Diethyl (4-aminophenyl)phosphonate** as the final product. Further purification is typically not necessary if the reaction goes to completion.

Applications in Research and Drug Development

The true value of **Diethyl (4-aminophenyl)phosphonate** lies in its role as a versatile synthetic intermediate. The primary amine provides a handle for a wide array of chemical modifications, making it a key starting material for building diverse molecular libraries.

- **Scaffold for Bioactive Molecules:** The aminophosphonate scaffold is a privileged structure in medicinal chemistry. The amine can be acylated, alkylated, or used in coupling reactions to attach various pharmacophores. For instance, acylation with 4-nitrobenzoyl chloride has been used to synthesize precursors for other active molecules.[\[12\]](#)
- **Bioisostere of Amino Acids:** Aminophosphonates are recognized as structural mimics of natural amino acids.[\[1\]](#) This mimicry allows them to act as inhibitors for enzymes that process amino acids, such as proteases, making them attractive candidates for drug design in oncology and virology.
- **Synthesis of α -Aminophosphonates:** The amine can participate in Kabachnik-Fields or similar multi-component reactions with aldehydes and phosphites to generate more complex α -aminophosphonates, which are known for a wide range of pharmacological activities.[\[13\]](#)
- **Prodrug Development:** The phosphonate moiety itself is often used in prodrug strategies. While the phosphonic acid is biologically active, its charged nature hinders cell membrane permeability. Esterifying it, as in this diethyl form, masks the charge, improving bioavailability. These ester groups can then be cleaved by cellular enzymes to release the active phosphonic acid.[\[2\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. Diethyl (4-aminophenyl)phosphonate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Diethyl (4-aminophenyl)phosphonate , 95% , 42822-57-1 - CookeChem [cookechem.com]
- 5. Diethyl (4-aminophenyl)phosphonate | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrogenation of nitroarenes using defined iron-phosphine catalysts. | Semantic Scholar [semanticscholar.org]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Phosphonate synthesis by substitution or phosphorylation [organic-chemistry.org]
- 10. Diethyl(4-nitrophenyl)phosphonate | C10H14NO5P | CID 284865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diethyl (4-aminophenyl)phosphonate CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595203#diethyl-4-aminophenyl-phosphonate-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com